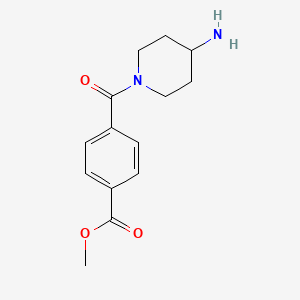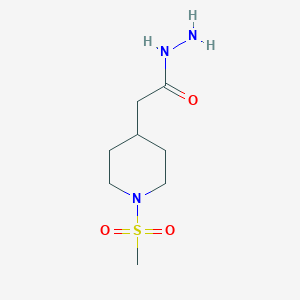![molecular formula C28H38BCoF4N2O2- B15359009 4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate” is an organometallic compound that features a cobalt center coordinated to a complex organic ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt with the organic ligand “4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol”. This can be achieved through a series of steps:
Ligand Synthesis: The organic ligand is synthesized by reacting 5-tert-butyl-2-hydroxybenzaldehyde with (1S,2S)-2-aminocyclohexylamine under appropriate conditions to form the Schiff base.
Metal Coordination: The ligand is then reacted with a cobalt salt, such as cobalt(II) tetrafluoroborate, under inert atmosphere conditions to form the desired organometallic complex.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the cobalt center.
Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphines, amines, or other coordinating ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction may yield cobalt(I) species.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic, magnetic, or optical properties.
Biology and Medicine
Drug Development: The compound may serve as a scaffold for the development of new drugs, particularly those targeting metal-dependent enzymes.
Imaging: It can be used in the development of contrast agents for imaging techniques such as MRI.
Industry
Chemical Manufacturing: The compound can be used in the production of fine chemicals and pharmaceuticals.
Environmental Applications: It may be used in processes for the removal of pollutants or in the development of green chemistry technologies.
Mécanisme D'action
The mechanism by which the compound exerts its effects typically involves the interaction of the cobalt center with various molecular targets. This can include:
Enzyme Inhibition: The compound may inhibit metal-dependent enzymes by coordinating to the active site metal.
Electron Transfer: It can participate in electron transfer reactions, which are crucial in many catalytic processes.
Ligand Exchange: The compound can undergo ligand exchange reactions, altering its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt-Schiff Base Complexes: These compounds feature cobalt coordinated to Schiff base ligands and share similar properties and applications.
Cobalt-Phosphine Complexes: These compounds have cobalt coordinated to phosphine ligands and are widely used in catalysis.
Uniqueness
The uniqueness of “4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate” lies in its specific ligand structure, which can impart distinct electronic and steric properties, influencing its reactivity and applications.
Propriétés
Formule moléculaire |
C28H38BCoF4N2O2- |
|---|---|
Poids moléculaire |
580.4 g/mol |
Nom IUPAC |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate |
InChI |
InChI=1S/C28H38N2O2.BF4.Co/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;2-1(3,4)5;/h11-18,23-24,31-32H,7-10H2,1-6H3;;/q;-1;/t23-,24-;;/m0../s1 |
Clé InChI |
SZARCQXQNXZLBT-WLKYSPGFSA-N |
SMILES isomérique |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C(C=C1)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)O.[Co] |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C(C=C1)O)C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)










![O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B15358986.png)
![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
